![molecular formula C17H16ClN3O2 B4438289 N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B4438289.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine involves multiple steps, including condensation reactions and cyclization. For instance, similar compounds have been synthesized by condensing specific chloro- and isocyanato-substituted benzenes with morpholino-substituted indazoles, prepared from difluorobenzonitriles through amination with morpholine and subsequent cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is characterized by X-ray crystallography, revealing their crystalline forms and spatial arrangements. The crystal structures often belong to specific space groups, providing insights into the molecular conformations and interactions critical for their biological activities (Lu et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including aromatic nucleophilic substitution and the formation of stable complexes with other molecules. The reactivity is influenced by the electron-withdrawing or donating nature of substituents on the benzoxazole ring, facilitating interactions with nucleophiles or electrophiles (Galkina et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds, such as gefitinib, inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Similar compounds have been known to modulate growth factor signaling pathways .
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-11-12(5-6-15(13)21-7-9-22-10-8-21)19-17-20-14-3-1-2-4-16(14)23-17/h1-6,11H,7-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMITHVPRZZVKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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